molecular formula C6H6N4O2S B1252160 2-Azidobenzenesulfonamide CAS No. 66081-21-8

2-Azidobenzenesulfonamide

Cat. No. B1252160
CAS RN: 66081-21-8
M. Wt: 198.21 g/mol
InChI Key: CFNOYMBYJXNTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azidobenzenesulfonamide is a chemical compound that has been studied for its potential use in the synthesis of other complex molecules . It has been used in the creation of a Pyrrolobenzothiadiazepine precursor, a compound of interest in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Azidobenzenesulfonamide involves N-Alkylation with 5-bromopent-1-ene, which results in an N-pentenyl sulfonamide . This compound then undergoes intramolecular aminohydroxylation to give an N-(2-azidoaryl)sulfonyl prolinol, a precursor for the synthesis of a pyrrolobenzothiadiazepine .


Molecular Structure Analysis

2-Azidobenzenesulfonamide is an organo-sulphur compound containing the -SO2NH2 group . It is characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving 2-Azidobenzenesulfonamide are complex and can lead to the formation of various products. For instance, the attempted N-alkylation of 2-Azidobenzenesulfonamide can result in a mixture of benzotriazinones and quinazolinones .

Scientific Research Applications

Synthesis of Pyrrolobenzothiadiazepine Precursors

2-Azidobenzenesulfonamide: has been used in the synthesis of pyrrolobenzothiadiazepine precursors, which are compounds with potential therapeutic applications . The process involves N-alkylation and aminohydroxylation reactions, leading to the formation of an N-(2-azidoaryl)sulfonyl prolinol. This intermediate is crucial for the subsequent synthesis of pyrrolobenzothiadiazepines.

Development of Benzotriazinones and Quinazolinones

When attempting N-alkylation of 2-Azidobenzenesulfonamide , researchers have obtained a mixture of benzotriazinones and quinazolinones . These compounds are of interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Antimicrobial Activity

The azidosulfonamide moiety has been incorporated into chalcone derivatives to evaluate their antimicrobial activity . In silico molecular docking studies suggest that these compounds could inhibit the microbial dihydropteroate synthase enzyme, which is a target for antimicrobial drug development.

properties

IUPAC Name

2-azidobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNOYMBYJXNTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461918
Record name Benzenesulfonamide, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidobenzenesulfonamide

CAS RN

66081-21-8
Record name Benzenesulfonamide, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azidobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Azidobenzenesulfonamide
Reactant of Route 3
2-Azidobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Azidobenzenesulfonamide
Reactant of Route 5
2-Azidobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Azidobenzenesulfonamide

Q & A

Q1: What makes 2-Azidobenzenesulfonamide a versatile starting material for synthesizing diverse heterocyclic compounds?

A1: The presence of both an azide group and a sulfonamide group in 2-Azidobenzenesulfonamide allows for a variety of reactions that can lead to ring formation. [, ] For example:

  • N-Alkylation followed by intramolecular aminohydroxylation: This approach, using reagents like 5-bromopent-1-ene, can lead to pyrrolobenzothiadiazepine precursors. []
  • Aza-Wittig reaction followed by cyclization: Reacting N-alkenyl-2-azidobenzenesulfonamides (derived from 2-Azidobenzenesulfonamide) with triphenylphosphane and isocyanates can generate various diazaheterocyclic ring-fused benzothiadiazine dioxides. []

Q2: Can you elaborate on the different reaction pathways observed when alkylating 2-Azidobenzenesulfonamide versus 2-Azidobenzamide?

A2: While both compounds contain an azide group, their reactivity differs due to the presence of the sulfonamide vs. amide group.

  • 2-Azidobenzenesulfonamide: N-alkylation with alkyl halides, followed by intramolecular reactions, is a viable route to pyrrolobenzothiadiazepines. []
  • 2-Azidobenzamide: Alkylating this compound leads to a mixture of benzotriazinones and quinazolinones. Mechanistic studies suggest nitrene intermediates are involved in quinazolinone formation, while a separate pathway involving dimethylsulfoxide or dimethylsulfide leads to benzotriazinones. []

Q3: Are there any limitations to using 2-Azidobenzenesulfonamide as a building block for heterocycle synthesis?

A3: While a versatile reagent, there are limitations to consider:

  • Limited substrate scope: The success of certain transformations, like the aza-Wittig reaction followed by cyclization, can be influenced by the specific N-alkenyl substituent on the 2-Azidobenzenesulfonamide. []
  • Competing reaction pathways: As seen with 2-Azidobenzamide, the presence of the azide group can lead to multiple products depending on the reaction conditions and reagents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.